N-Methyl-N''-(6-phenethyloxy-biphenyl-3-yl)-guanidine
Description
RPR121154 is a synthetic organic compound known for its role as a C5a receptor antagonist. It is chemically identified as 2-methyl-1-[3-phenyl-4-(2-phenylethoxy)phenyl]guanidine . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases.
Properties
Molecular Formula |
C22H23N3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-1-[3-phenyl-4-(2-phenylethoxy)phenyl]guanidine |
InChI |
InChI=1S/C22H23N3O/c1-24-22(23)25-19-12-13-21(20(16-19)18-10-6-3-7-11-18)26-15-14-17-8-4-2-5-9-17/h2-13,16H,14-15H2,1H3,(H3,23,24,25) |
InChI Key |
QXDMVRPQHNFBSZ-UHFFFAOYSA-N |
SMILES |
N/C(NC1=CC=C(OCCC2=CC=CC=C2)C(C3=CC=CC=C3)=C1)=N\C |
Canonical SMILES |
CN=C(N)NC1=CC(=C(C=C1)OCCC2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RPR121154; RPR 121154; RPR-121154. |
Origin of Product |
United States |
Chemical Reactions Analysis
RPR121154 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions.
Biology: It is used to investigate the role of C5a receptors in the immune response.
Mechanism of Action
RPR121154 exerts its effects by antagonizing the C5a receptor, a key component of the complement system involved in the immune response. By blocking this receptor, RPR121154 inhibits the pro-inflammatory effects of C5a, thereby reducing inflammation . The molecular targets and pathways involved include the inhibition of G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
RPR121154 is unique in its specific antagonistic activity against the C5a receptor. Similar compounds include other C5a receptor antagonists, such as:
PMX53: Another C5a receptor antagonist with similar anti-inflammatory properties.
NDT9513727: A compound with a similar mechanism of action but different chemical structure.
These compounds share the common goal of modulating the immune response by targeting the C5a receptor, but they differ in their chemical structures and specific pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
